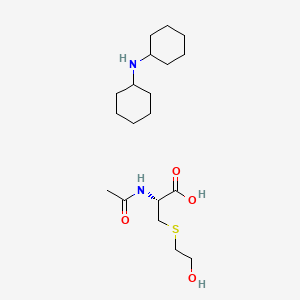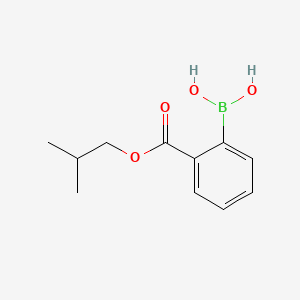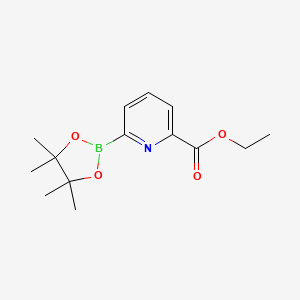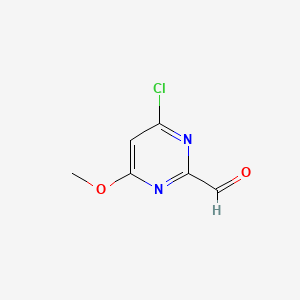
METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-2-methoxy-d3-benzoate is a deuterium-labeled compound with the molecular formula C9H6D3ClO3 and a molecular weight of 203.64 g/mol. It is a derivative of methyl 5-chloro-2-methoxybenzoate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-methoxy-d3-benzoate can be synthesized through the deuteration of methyl 5-chloro-2-methoxybenzoate. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure. This is typically achieved using deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated chemicals. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloro-2-methoxy-d3-benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form deuterated derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include deuterated derivatives with altered functional groups, which are useful for various research applications.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-2-methoxy-d3-benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals with enhanced properties.
Wirkmechanismus
The mechanism of action of methyl 5-chloro-2-methoxy-d3-benzoate involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This makes it a valuable tool in studying the behavior of similar compounds under various conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: The non-deuterated version of the compound.
Methyl 5-chloro-2-methoxy-3-nitrobenzoate: A nitro derivative with different chemical properties.
Methyl 2-bromo-5-chlorobenzoate: A brominated analog used in pharmaceutical research.
Uniqueness
Methyl 5-chloro-2-methoxy-d3-benzoate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracing and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in various scientific fields.
Eigenschaften
CAS-Nummer |
1219803-33-4 |
|---|---|
Molekularformel |
C9H9ClO3 |
Molekulargewicht |
203.636 |
IUPAC-Name |
methyl 5-chloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 |
InChI-Schlüssel |
HPTHYBXMNNGQEF-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC |
Synonyme |
METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)

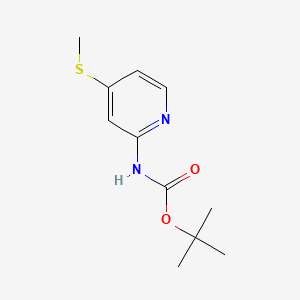
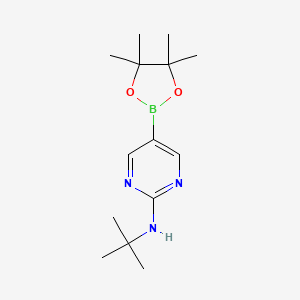
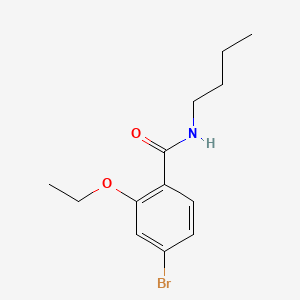
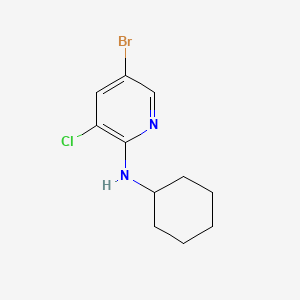
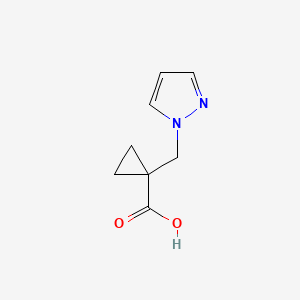
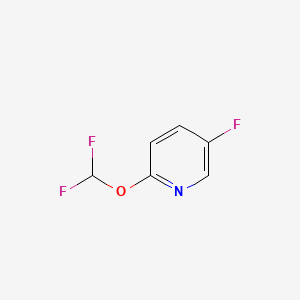
![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)
